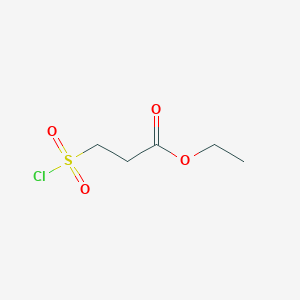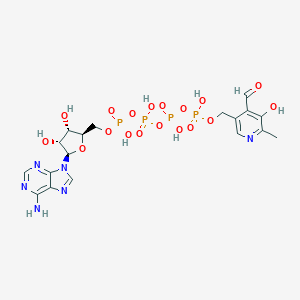
Melibiouronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melibiouronic acid (MUA) is a uronic acid that is commonly found in the cell walls of certain bacteria and fungi. It is a linear polymer of galacturonic acid and glucose, and its structure is similar to that of hyaluronic acid. MUA has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Melibiouronic acid is not well understood. However, studies have suggested that Melibiouronic acid may interact with cell surface receptors and extracellular matrix components, leading to changes in cell behavior and tissue remodeling.
Effets Biochimiques Et Physiologiques
Melibiouronic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Melibiouronic acid can stimulate the production of extracellular matrix components such as collagen and glycosaminoglycans. Additionally, Melibiouronic acid has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in the degradation of extracellular matrix components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Melibiouronic acid in lab experiments is its biocompatibility and biodegradability. Additionally, Melibiouronic acid can be easily synthesized using a variety of oxidizing agents. However, one limitation of using Melibiouronic acid is its high cost compared to other commonly used substrates.
Orientations Futures
There are several potential future directions for research on Melibiouronic acid. One area of interest is the development of Melibiouronic acid-based biomaterials for tissue engineering applications. Additionally, further studies are needed to elucidate the mechanism of action of Melibiouronic acid and its potential therapeutic applications in the field of medicine. Finally, research on the synthesis of Melibiouronic acid using green chemistry methods is an area of growing interest.
Méthodes De Synthèse
Melibiouronic acid can be synthesized through the oxidation of melibiose, a disaccharide composed of glucose and galactose, using a variety of oxidizing agents such as nitric acid, potassium permanganate, and lead dioxide. The resulting product is then hydrolyzed to obtain Melibiouronic acid.
Applications De Recherche Scientifique
Melibiouronic acid has been extensively studied for its potential applications in various fields of science. In the field of biotechnology, Melibiouronic acid has been used as a substrate for the production of bio-based materials such as biodegradable plastics and hydrogels. In the field of medicine, Melibiouronic acid has been studied for its potential use as a drug carrier due to its biocompatibility and biodegradability.
Propriétés
Numéro CAS |
109280-58-2 |
|---|---|
Nom du produit |
Melibiouronic acid |
Formule moléculaire |
C12H20O12 |
Poids moléculaire |
356.28 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3(14)5(16)6(17)4(15)2-23-12-9(20)7(18)8(19)10(24-12)11(21)22/h1,3-10,12,14-20H,2H2,(H,21,22)/t3-,4+,5+,6+,7-,8+,9+,10-,12-/m0/s1 |
Clé InChI |
NBTUEARNKVTGKY-RBAZEOKYSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Synonymes |
melibiouronic acid O-(galactopyranosyluronic acid)-(1-6)glucose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)


